molecular formula C20H19N3O4S3 B12023130 2-methoxy-N'-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide

2-methoxy-N'-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide

Cat. No.: B12023130
M. Wt: 461.6 g/mol
InChI Key: RWSMJQOACDJBFB-FOWTUZBSSA-N
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Chemical Reactions Analysis

2-methoxy-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methoxy-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into the compound’s potential therapeutic effects is ongoing, particularly in the context of its interactions with biological targets.

    Industry: While not widely used in industrial applications, the compound’s unique properties make it a subject of interest for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and thiophene moiety are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may modulate specific signaling pathways and enzymatic activities.

Comparison with Similar Compounds

2-methoxy-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features, including the thiazolidinone ring and thiophene moiety, but differ in the length and composition of their side chains. The unique properties of 2-methoxy-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide, such as its specific side chain and functional groups, contribute to its distinct biological and chemical activities.

Properties

Molecular Formula

C20H19N3O4S3

Molecular Weight

461.6 g/mol

IUPAC Name

2-methoxy-N'-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide

InChI

InChI=1S/C20H19N3O4S3/c1-27-15-8-3-2-7-14(15)18(25)22-21-17(24)9-4-10-23-19(26)16(30-20(23)28)12-13-6-5-11-29-13/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,24)(H,22,25)/b16-12+

InChI Key

RWSMJQOACDJBFB-FOWTUZBSSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)NNC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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